5-(p-Tolyl)pyrimidin-2-amine

Description

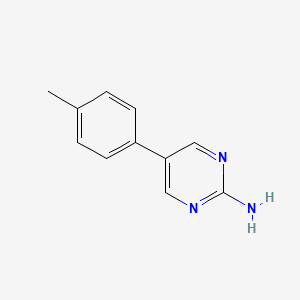

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROOHWCFDJDKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659458 | |

| Record name | 5-(4-Methylphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31408-17-0 | |

| Record name | 5-(4-Methylphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Strategic Synthesis of 5-(p-Tolyl)pyrimidin-2-amine via Suzuki-Miyaura Cross-Coupling

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 5-(p-Tolyl)pyrimidin-2-amine from 5-bromopyrimidin-2-amine, a reaction of significant interest in medicinal chemistry. The core of this transformation is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning methodology celebrated for its robustness and versatility in forging carbon-carbon bonds.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural protocol but also a deep dive into the reaction mechanism, the causality behind experimental choices, and strategies for optimization. We will dissect the catalytic cycle, elucidate the critical role of each reagent, provide a validated step-by-step protocol, and discuss troubleshooting of common side reactions. The ultimate goal is to equip the reader with the expertise to successfully and efficiently synthesize this and related 5-arylpyrimidin-2-amine scaffolds, which are privileged structures in modern drug discovery.[3][4][5]

Introduction: The Power of Palladium in Pharmaceutical Synthesis

The construction of carbon-carbon bonds is the foundational art of organic synthesis. Among the myriad of available methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool, particularly in the pharmaceutical industry.[1][6][7] First reported by Akira Suzuki in 1979, its development was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's prominence stems from its mild conditions, remarkable functional group tolerance, the use of stable and relatively non-toxic organoboron reagents, and the commercial availability of a vast array of starting materials.[6][8]

The general transformation involves the coupling of an organoboron species (R²-BY₂) with an organohalide (R¹-X) in the presence of a palladium catalyst and a base to form a new C-C bond (R¹-R²).

General Scheme of the Suzuki-Miyaura Reaction

The target molecule, this compound, belongs to the 5-arylpyrimidin-2-amine class. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[9][10][11] Its synthesis via Suzuki coupling provides a convergent and efficient route to access a diverse library of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][12] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-bromine bond of 5-bromopyrimidin-2-amine. This step is often rate-determining and results in a square planar Pd(II) intermediate.[12][13]

-

Transmetalation : This is the crucial step where the carbon-carbon bond framework is assembled on the palladium center. The p-tolyl group is transferred from the boron atom to the palladium complex. This process is not spontaneous; it requires the activation of the organoboron compound by a base. The base reacts with the p-tolylboronic acid to form a more nucleophilic boronate "ate" complex, [p-tolyl-B(OH)₃]⁻, which readily transfers its organic moiety to the electrophilic Pd(II) center.[1][8][14][15] The halide or other ligand on the palladium is displaced by the p-tolyl group.

-

Reductive Elimination : The final step involves the reductive elimination of the two organic ligands (the pyrimidinyl and tolyl groups) from the Pd(II) center. This forms the desired C-C bond in the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][12]

Validated Experimental Protocol

This section provides a reliable, step-by-step methodology for the synthesis of this compound.

Reaction Scheme:

(A proper chemical drawing would be here)

Table 1: Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Equivalents | Amount |

| 5-Bromopyrimidin-2-amine | C₄H₄BrN₃ | 174.00 | 1.0 | (e.g., 1.0 g, 5.75 mmol) |

| p-Tolylboronic acid | C₇H₉BO₂ | 135.96 | 1.2 | (e.g., 0.94 g, 6.90 mmol) |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | (e.g., 200 mg, 0.17 mmol) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | (e.g., 2.38 g, 17.25 mmol) |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | (e.g., 40 mL) |

| Water (deionized) | H₂O | 18.02 | - | (e.g., 10 mL) |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidin-2-amine (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), to the flask.

-

Atmosphere Exchange: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system of 1,4-dioxane and water (4:1 ratio) via syringe. A mixture of dioxane and water is highly effective, as water helps dissolve the inorganic base and facilitates the formation of the reactive boronate species.[16][17]

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromopyrimidin-2-amine is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 50 mL) and water (e.g., 50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will appear as a solid or oil. Purify the residue by flash column chromatography on silica gel, using a gradient eluent system such as hexane/ethyl acetate (e.g., starting from 4:1 and gradually increasing polarity) to afford the pure this compound.

Optimization and Troubleshooting

While the Suzuki coupling is robust, achieving optimal yields requires careful consideration of several parameters. Heteroaryl halides, like 5-bromopyrimidin-2-amine, can present unique challenges.[13][18][19]

Table 2: Key Parameter Optimization

| Parameter | Consideration | Rationale & Expert Insight |

| Catalyst & Ligand | Pd(PPh₃)₄ is a good starting point. For challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor, or modern pre-catalysts (e.g., PEPPSI-IPr).[20] | Pyrimidine is an electron-deficient heterocycle. Electron-rich ligands accelerate the oxidative addition step, which is often rate-limiting for heteroaryl halides.[13][20] |

| Base | K₂CO₃ is a common, effective choice. Stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial for less reactive substrates. | The base's primary role is to form the boronate "ate" complex.[14][15] Its strength and solubility can significantly impact the transmetalation rate. K₃PO₄ is often superior for heteroaryl couplings. |

| Solvent | Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with water as a co-solvent, are standard. | The solvent system must solubilize the organic substrates, the catalyst, and the base (or at least allow for efficient interfacial reaction). Water is often beneficial for dissolving the inorganic base.[16][17][21][22] |

| Temperature | Typically 80-110 °C. Microwave irradiation can dramatically reduce reaction times.[16][23] | The reaction requires thermal energy to overcome activation barriers, but excessive heat can lead to catalyst decomposition or side reactions. |

Table 3: Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low temperature. | 1. Ensure a thoroughly deoxygenated system. Use fresh catalyst.2. Switch to a stronger base like K₃PO₄.3. Increase the temperature or switch to a higher-boiling solvent. |

| Protodeboronation | The boronic acid reacts with trace acid or water, replacing the boron group with a hydrogen. | Use a slight excess (1.1-1.2 eq) of the boronic acid. Ensure the base is sufficient to maintain basic conditions throughout the reaction.[24] |

| Homocoupling | The boronic acid couples with itself to form p,p'-bitolyl. | This side reaction is catalyzed by palladium. Minimize it by ensuring slow, controlled addition of reagents or using a catalyst system less prone to this pathway.[7] |

| Dehalogenation | The starting 5-bromopyrimidin-2-amine is reduced to pyrimidin-2-amine. | This can occur in the presence of hydride sources. Ensure solvents are pure and consider a different catalyst/ligand combination. |

Product Characterization

After successful purification, the identity and purity of this compound must be confirmed using standard analytical techniques.

Table 4: Expected Analytical Data

| Analysis | Expected Results |

| Appearance | White to off-white solid. |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.4 (s, 2H, pyrimidine H4, H6), ~7.4 (d, 2H, tolyl Ar-H), ~7.2 (d, 2H, tolyl Ar-H), ~5.1 (br s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃). Note: Chemical shifts are predictive and should be confirmed experimentally.[25][26][27] |

| ¹³C NMR (100 MHz, CDCl₃) | Signals expected for pyrimidine carbons (~163, ~158, ~120 ppm), tolyl carbons (~138, ~133, ~129, ~126 ppm), and the methyl carbon (~21 ppm). Note: Shifts are predictive.[26][27] |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 186.10. |

| Storage | Store at room temperature in an inert atmosphere, protected from light. |

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling provides a highly efficient and reliable pathway for the synthesis of this compound. By understanding the intricate catalytic cycle and the specific roles of the catalyst, base, and solvent, researchers can confidently execute and optimize this powerful transformation. The protocol detailed herein serves as a robust starting point for accessing this valuable molecular scaffold.

The true power of this methodology lies in its adaptability. By simply substituting p-tolylboronic acid with a wide range of other commercially available or readily synthesized boronic acids and esters, this protocol can be leveraged to generate extensive libraries of 5-aryl- and 5-heteroaryl-pyrimidin-2-amines. This capability is invaluable for SAR exploration in drug discovery programs targeting kinases, enzymes, and receptors where this pyrimidine core is a key pharmacophoric element.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. 5-(m-Tolyl)pyrimidin-2-amine|CAS 914349-42-1|RUO [benchchem.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. organicreactions.org [organicreactions.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-(p-Tolyl)pyrimidin-2-amine: Structure, Properties, and Synthetic Utility for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(p-Tolyl)pyrimidin-2-amine (CAS No: 31408-17-0), a heterocyclic amine of significant interest in medicinal chemistry. The 2-aminopyrimidine scaffold is a well-established privileged structure in drug discovery, forming the core of numerous kinase inhibitors. This document consolidates critical information on the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores the compound's reactivity and its strategic application as a key building block in the synthesis of targeted therapeutics, particularly protein kinase inhibitors. Detailed experimental protocols and expert insights are provided to support researchers in leveraging this valuable intermediate for novel drug development programs.

Introduction and Strategic Importance

The pyrimidine ring is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds, from nucleobases in DNA and RNA to a multitude of synthetic drugs[1]. Within this class, the 2-aminopyrimidine moiety has emerged as a particularly fruitful scaffold, largely due to its ability to form key hydrogen bond interactions with the hinge region of protein kinases[2]. This has led to its incorporation into numerous FDA-approved drugs and clinical candidates targeting various kinase families.

This compound, also known as 5-(4-methylphenyl)pyrimidin-2-amine, is a disubstituted pyrimidine that combines the critical 2-amino group with a 5-aryl substituent. The p-tolyl group provides a lipophilic handle that can be oriented into hydrophobic pockets within a target protein's active site, offering a vector for potency and selectivity modulation. Its utility is primarily as a synthetic intermediate or building block, particularly for the construction of more complex molecules, such as protein degrader building blocks and kinase inhibitors[3]. This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound.

Chemical Structure and Physicochemical Properties

The structural and electronic properties of this compound are foundational to its utility in chemical synthesis and its potential interactions in a biological context.

Molecular Structure

The molecule consists of a central pyrimidine ring substituted at the 2-position with an amino group and at the 5-position with a p-tolyl (4-methylphenyl) group. The amino group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring are hydrogen bond acceptors.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | 5-(4-methylphenyl)pyrimidin-2-amine | - |

| Synonyms | This compound | [4] |

| CAS Number | 31408-17-0 | [4] |

| Molecular Formula | C₁₁H₁₁N₃ | [3] |

| Molecular Weight | 185.23 g/mol | [3] |

| Melting Point | Not reported; estimated 170-190 °C | - |

| Boiling Point | Not reported | - |

| Appearance | White to off-white solid (expected) | - |

| Solubility | Soluble in DMSO, Methanol, Chloroform | - |

| Storage | Keep in a dark place, Inert atmosphere, Room temperature | [4] |

Synthesis and Reactivity

The synthesis of 5-aryl-2-aminopyrimidines can be achieved through several established synthetic routes. The most common approaches involve the construction of the pyrimidine ring from acyclic precursors or the functionalization of a pre-existing pyrimidine core, often via palladium-catalyzed cross-coupling reactions.

Recommended Synthetic Protocol

A reliable method for the preparation of this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance. A detailed protocol, adapted from patent literature, is provided below.

Protocol: Synthesis via Suzuki Coupling

Caption: Workflow for the Suzuki coupling synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromopyrimidin-2-amine (1.0 eq) in a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v), add p-tolylboronic acid (1.2 eq) and sodium carbonate (Na₂CO₃, 2.0 eq).

-

Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Causality Insight: The choice of a palladium(0) catalyst is crucial for the oxidative addition step with the aryl bromide. The base (Na₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A mixed aqueous-organic solvent system is necessary to dissolve both the organic reactants and the inorganic base.

Chemical Reactivity

The reactivity of this compound is characterized by the functional groups present:

-

2-Amino Group: This primary aromatic amine can undergo typical amine reactions such as N-alkylation, N-acylation, and formation of sulfonamides. It is a key nucleophile for forming bonds in the synthesis of more complex molecules. For instance, it can be used in Buchwald-Hartwig amination reactions to couple with aryl halides.

-

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are weakly basic and can be protonated or alkylated under certain conditions. The ring itself is relatively electron-deficient and can be susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the amino group.

-

p-Tolyl Group: The methyl group on the tolyl ring can be a site for oxidation under strong oxidizing conditions. The aromatic ring itself can undergo electrophilic aromatic substitution, although the pyrimidine ring may direct or deactivate this process.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the key analytical data reported in the literature and expected spectral features.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI)

-

Expected [M+H]⁺: 186.10

-

Reported [M+H]⁺: 186.1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides a unique fingerprint of the hydrogen atoms in the molecule.

-

Reported Data (400 MHz, CDCl₃):

-

δ 8.39 (s, 2H): These two protons correspond to H4 and H6 on the pyrimidine ring. The singlet indicates their chemical equivalence.

-

δ 7.42 (d, J=8.0 Hz, 2H): These are the two aromatic protons on the tolyl ring that are ortho to the pyrimidine ring. They appear as a doublet due to coupling with the meta protons.

-

δ 7.23 (d, J=8.0 Hz, 2H): These are the two aromatic protons on the tolyl ring that are meta to the pyrimidine ring.

-

δ 5.01 (s, 2H): This broad singlet corresponds to the two protons of the primary amino group (-NH₂). The broadness is typical for amine protons due to quadrupole effects and exchange.

-

δ 2.39 (s, 3H): This singlet represents the three protons of the methyl group (-CH₃) on the tolyl ring.

-

¹³C NMR (Carbon NMR): While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.

-

Expected Chemical Shifts (δ ppm):

-

~163 ppm: C2 (carbon attached to the amino group and two nitrogens).

-

~158 ppm: C4 and C6 (equivalent carbons on the pyrimidine ring).

-

~120-140 ppm: Aromatic carbons of the tolyl ring and C5 of the pyrimidine ring. The quaternary carbon attached to the pyrimidine will be at the lower field end of this range.

-

~21 ppm: Methyl carbon (-CH₃) of the tolyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

-

Expected Characteristic Absorptions (cm⁻¹):

-

3450-3250 cm⁻¹: Two distinct bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretching of the primary amine group (-NH₂).

-

~1650-1580 cm⁻¹: An N-H bending (scissoring) vibration.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the pyrimidine and tolyl aromatic rings.

-

~1335-1250 cm⁻¹: C-N stretching of the aromatic amine.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for constructing high-value pharmaceutical compounds. The 2-aminopyrimidine scaffold is a proven pharmacophore for targeting protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer and inflammatory disorders[5][6].

Scaffold for Protein Kinase Inhibitors

The 2-aminopyrimidine group is an effective "hinge-binder," capable of forming one or more hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme. This interaction is a common feature of many ATP-competitive kinase inhibitors.

References

- 1. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. N-(5-amino-2-methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-amine at 4720.00 INR in Pune, Maharashtra | Avd Pharmaceuticals Private Limited [tradeindia.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride (CAS No. 2251-65-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzoyl chloride, identified by CAS number 2251-65-2, is a pivotal intermediate in modern organic synthesis.[1] Its significance stems from the unique combination of a reactive acyl chloride group and an electron-withdrawing trifluoromethyl (CF3) moiety on the aromatic ring.[2][3] This structure makes it an invaluable building block for introducing the trifluoromethyl group into a wide array of organic molecules, thereby modulating their chemical and biological properties.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols, tailored for professionals in research and development.

Chemical and Physical Properties

3-(Trifluoromethyl)benzoyl chloride is a colorless to light yellow transparent liquid with a pungent odor.[1][3][4] The presence of the trifluoromethyl group significantly influences the electronic properties of the benzoyl chloride, enhancing its electrophilicity and making it a highly reactive acylating agent.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2251-65-2 | [1][3][4] |

| Molecular Formula | C8H4ClF3O | [3][5] |

| Molecular Weight | 208.56 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Boiling Point | 184-186 °C/750 mmHg (lit.) | [6] |

| Density | 1.383 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.477 (lit.) | [6] |

| Purity | ≥ 98% (GC) | [3] |

| Solubility | Decomposes in water | [4] |

| Storage | Store at 2-8 °C, protected from moisture | [3][4] |

Synthesis and Mechanistic Insights

The synthesis of 3-(trifluoromethyl)benzoyl chloride can be achieved through various methods. One common approach involves the hydrolysis of 1,3-bis-(trichloromethyl)benzene in the presence of a catalyst like FeCl3 to form 3-trichloromethylbenzoyl chloride, which is then fluorinated using hydrogen fluoride with a halogen transfer catalyst.[7] Another documented laboratory-scale synthesis starts from 3'-(trifluoromethyl)acetophenone, which is treated with sulfur monochloride (S2Cl2) and then sulfuryl chloride (SO2Cl2) to yield the desired product.[5] The choice of reagents and reaction conditions is critical to ensure high yield and purity, minimizing the formation of by-products.[8]

Core Applications in Research and Development

The utility of 3-(trifluoromethyl)benzoyl chloride spans across several key industrial sectors, primarily driven by its role as a versatile synthetic intermediate.[2]

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is a crucial building block for the synthesis of a diverse range of active pharmaceutical ingredients (APIs).[2][3] The incorporation of the trifluoromethyl group can significantly enhance a drug candidate's properties by:

-

Improving Efficacy: The CF3 group can increase the metabolic stability of a drug, leading to a longer half-life and improved therapeutic effect.[2]

-

Enhancing Lipophilicity: This can improve the drug's ability to cross cell membranes and reach its target.[3]

-

Modulating Binding Affinity: The electronic effects of the CF3 group can influence how a drug binds to its target receptor.[2]

It has been specifically used in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines, which have been investigated as potent B-Raf kinase inhibitors for potential cancer therapy.[9]

Agrochemical Development

The agrochemical sector also extensively utilizes 3-(trifluoromethyl)benzoyl chloride for the development of new pesticides, herbicides, and fungicides.[2][4] The trifluoromethyl group can impart increased potency and controlled environmental persistence to these agricultural chemicals.[2] Its mechanism of action in agrochemicals often involves disrupting the biological processes of pests and weeds.[4]

Materials Science

Beyond life sciences, this compound is employed in the synthesis of specialty polymers and coatings.[1][3] The introduction of fluorinated moieties can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties.[3]

Synthetic Utility Workflow

The reactivity of the acyl chloride group allows for a variety of chemical transformations, making 3-(trifluoromethyl)benzoyl chloride a versatile synthon. The following diagram illustrates its central role in synthesizing different classes of compounds.

Caption: Synthetic utility of 3-(Trifluoromethyl)benzoyl Chloride.

Experimental Protocol: Synthesis of a Benzamide Derivative

This protocol describes a general procedure for the amidation of 3-(trifluoromethyl)benzoyl chloride with a primary amine.

Materials:

-

3-(Trifluoromethyl)benzoyl chloride (1.0 eq)

-

Primary amine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the primary amine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride in DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization as needed.

Safety and Handling

3-(Trifluoromethyl)benzoyl chloride is a corrosive substance that causes severe skin burns and eye damage.[10][11] It is also moisture-sensitive and reacts with water to liberate toxic gas.[11] Therefore, it must be handled with appropriate personal protective equipment (PPE), including a face shield, gloves, and a suitable respirator. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, strong oxidizing agents, strong acids, and strong bases.[4][11]

Reputable Suppliers

A consistent and reliable supply of high-purity 3-(trifluoromethyl)benzoyl chloride is crucial for successful research and manufacturing. The following table lists some of the reputable suppliers of this compound.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | 5ML, and other quantities |

| Chem-Impex | ≥ 98% (GC) | Inquire for details |

| ChemicalBook | 99% min | Inquire for details |

| SynChem, Inc. | >95% | Inquire for details |

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 [chemicalbook.com]

- 7. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 8. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 9. 3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-(p-Tolyl)pyrimidin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(p-Tolyl)pyrimidin-2-amine is a heterocyclic aromatic amine that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its molecular architecture, featuring the well-established 2-aminopyrimidine scaffold, positions it as a valuable building block for the synthesis of targeted therapeutics. The pyrimidine core is a privileged structure, found in numerous FDA-approved drugs, and is known for its ability to mimic phenyl rings while offering improved physicochemical properties and opportunities for specific biological interactions, particularly as a hydrogen-bond donor-acceptor motif in enzyme active sites.[1][2][3] This guide provides a comprehensive overview of the core molecular attributes, a plausible synthetic pathway, expected analytical characterization, and key applications of this compound, with a focus on its role in the development of kinase inhibitors and targeted protein degraders.

Core Molecular Attributes

The fundamental properties of this compound are summarized below. These identifiers are critical for sourcing, regulatory documentation, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃ | [4] |

| Molecular Weight | 185.23 g/mol | [4] |

| CAS Number | 31408-17-0 | [4] |

| IUPAC Name | 5-(4-methylphenyl)pyrimidin-2-amine | [5] |

| Common Synonyms | This compound | [4] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | [5] |

The 2-Aminopyrimidine Scaffold: A Privileged Motif in Medicinal Chemistry

The 2-aminopyrimidine core is not merely a structural component but a cornerstone of modern drug design. Its prevalence in therapeutics stems from its remarkable versatility as a bioisostere for other aromatic systems and its intrinsic ability to engage in specific, high-affinity interactions with biological targets.[3]

Key Advantages:

-

Hinge-Binding Motif: In protein kinases, the 2-aminopyrimidine moiety is a classic "hinge binder." The arrangement of its nitrogen atoms allows it to form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. This interaction is fundamental to the mechanism of many kinase inhibitors.[6]

-

Physicochemical Properties: Replacing a phenyl ring with a pyrimidine can favorably modulate a compound's properties. The nitrogen atoms can improve aqueous solubility, alter metabolic stability, and fine-tune the electronic character of the molecule, all of which are critical parameters in drug development.

-

Synthetic Tractability: Pyrimidine chemistry is well-established, allowing for the facile introduction of diverse substituents at various positions. This enables the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[7][8]

The widespread application of this scaffold is evident in the number of pyrimidine-containing drugs approved by the FDA for treating a vast range of diseases, from cancers to infectious diseases and neurological disorders.[2][9]

Synthesis and Characterization

While numerous methods exist for pyrimidine synthesis, a robust and common approach for constructing the 2-aminopyrimidine ring is the condensation of guanidine with a 1,3-dielectrophile precursor.

Plausible Synthetic Protocol: Guanidine Condensation

This protocol describes a representative synthesis of this compound. The key causality is the cyclocondensation reaction between guanidine, which provides the N-C-N (amidine) core of the final product, and a β-ketoaldehyde or its equivalent bearing the p-tolyl group.

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize the intermediate, 2-(p-Tolyl)malondialdehyde, or a suitable protected equivalent (e.g., an enol ether). This can often be achieved via a Vilsmeier-Haack type reaction on 1-methyl-4-(prop-1-en-2-yl)benzene or related precursors.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.2 equivalents) and a base such as sodium methoxide or sodium ethoxide (2.5 equivalents) in anhydrous ethanol.

-

Condensation: To the stirred solution of activated guanidine, add the 2-(p-Tolyl)malondialdehyde precursor (1.0 equivalent) dissolved in a minimal amount of ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) until the pH is ~7. This will precipitate the crude product.

-

Purification: Filter the crude solid, wash with cold water and then a minimal amount of cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purify via column chromatography on silica gel to yield the final product, this compound.

Visualizing the Synthetic Workflow

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chiralen.com [chiralen.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of isomeric 5-(phenylsulphonyl)pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. iasp-pain.org [iasp-pain.org]

Spectroscopic data for 5-(p-Tolyl)pyrimidin-2-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(p-Tolyl)pyrimidin-2-amine

This compound, identified by CAS No. 31408-17-0, is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol . This compound serves as a crucial building block in medicinal chemistry and drug discovery. The pyrimidine core is a privileged structure found in numerous bioactive molecules, including kinase inhibitors for cancer therapy and anti-fibrotic agents. The tolyl and amine substituents provide specific steric and electronic properties that can be tailored for high-affinity binding to biological targets.

Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics. Spectroscopic techniques provide the foundational data for this characterization. This guide offers a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles

In Silico Screening of 5-(p-Tolyl)pyrimidin-2-amine Against Kinase Targets: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview of the in silico screening process for a novel small molecule, 5-(p-Tolyl)pyrimidin-2-amine, against therapeutically relevant kinase targets. As drug discovery increasingly relies on computational methods to accelerate the identification of lead compounds, a robust and well-validated in silico workflow is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies. We will explore the rationale behind experimental choices, ensuring a self-validating system from initial library preparation to advanced molecular dynamics simulations.

Introduction: The Kinase Family as a Premier Drug Target

Protein kinases play a fundamental role in cellular signaling by catalyzing the phosphorylation of substrate proteins, thereby modulating a vast array of cellular processes including growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][3] The aminopyrimidine scaffold has emerged as a "privileged structure" in the design of kinase inhibitors, largely due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the highly conserved ATP-binding site of kinases.[4][5] This guide will focus on a specific aminopyrimidine derivative, this compound, as a case study to illustrate a comprehensive in silico screening workflow.

The Candidate Molecule: this compound

The subject of our in silico investigation is this compound, a small molecule featuring the core aminopyrimidine scaffold. The tolyl group introduces a hydrophobic element that can be critical for occupying specific hydrophobic pockets within the kinase active site, potentially contributing to both potency and selectivity. While the specific biological activity of this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors, suggesting its potential as a kinase-directed agent.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol |

| LogP (Predicted) | 2.5-3.0 |

| Topological Polar Surface Area | 51.4 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Note: These values are estimations from computational tools and should be experimentally verified.

The In Silico Screening Workflow: A Multi-Step Approach

A robust in silico screening cascade is designed to computationally filter large libraries of compounds to identify a smaller, more promising subset for experimental validation. This process typically involves a series of increasingly stringent computational methods. Our workflow for assessing this compound against potential kinase targets will follow a logical progression from broad, rapid screening to more computationally intensive and accurate techniques.

Caption: A generalized workflow for in silico screening of small molecules against kinase targets.

Target Identification and Preparation

The selection of appropriate kinase targets is a critical first step. Based on the prevalence of the aminopyrimidine scaffold in inhibitors of cell cycle-regulating kinases, we will focus on Aurora Kinase A and Polo-like Kinase 4 (PLK4) as our primary targets of interest.[5][6][8] Both kinases are well-established cancer targets, and publicly available crystal structures in the Protein Data Bank (PDB) provide a solid foundation for structure-based drug design.

Protocol 1: Kinase Target Preparation

-

Obtain Crystal Structures: Download the crystal structures of Aurora Kinase A (e.g., PDB ID: 2GPH) and PLK4 (e.g., PDB ID: 4YUR) from the RCSB PDB database.[9][10]

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding site integrity.

-

Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

-

Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.

-

Repair any missing side chains or loops using protein structure modeling tools.

-

-

Binding Site Definition: Identify and define the ATP-binding site. This is typically a well-characterized pocket in kinases, located at the interface of the N- and C-terminal lobes.[2]

Ligand Preparation

Proper preparation of the ligand is crucial for accurate in silico predictions. This involves generating a 3D conformation and assigning appropriate chemical properties.

Protocol 2: Ligand Preparation

-

2D to 3D Conversion: Convert the 2D structure of this compound into a 3D conformation using a suitable chemical informatics tool.

-

Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation.

-

Charge and Atom Type Assignment: Assign appropriate partial charges and atom types based on a chosen force field (e.g., Gasteiger charges).

Pharmacophore-Based Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific target.[5] This method is computationally efficient and can be used to rapidly screen large compound databases or, in our case, to assess the initial fit of our candidate molecule to a known kinase inhibitor pharmacophore.

Caption: A representative pharmacophore model for a Type I kinase inhibitor.

Protocol 3: Pharmacophore Hypothesis Generation and Screening

-

Hypothesis Generation:

-

Ligand-Based: If a set of known active inhibitors for the target kinase is available, align them to identify common chemical features.

-

Structure-Based: Analyze the interactions between a co-crystallized ligand and the kinase active site to define the key pharmacophoric features.

-

-

Screening: Fit the 3D conformation of this compound to the generated pharmacophore model. A good fit suggests that the molecule possesses the necessary features to interact with the target kinase.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] It is a cornerstone of structure-based drug design, providing insights into binding modes and allowing for the estimation of binding affinity through scoring functions.

Protocol 4: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom type definitions.

-

Define the Grid Box: Specify the search space for the docking simulation by defining a grid box that encompasses the entire ATP-binding site of the kinase.

-

Run Docking Simulation: Execute the docking calculation using a program like AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box.

-

Analyze Results:

-

Examine the predicted binding poses and their corresponding binding affinity scores (typically in kcal/mol).

-

Visualize the top-ranked poses to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the kinase active site residues.

-

Table 2: Hypothetical Docking Results for this compound

| Kinase Target | PDB ID | Best Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| Aurora Kinase A | 2GPH | -8.5 | Leu263, Gly216, Ala213, Val147 |

| PLK4 | 4YUR | -9.2 | Leu351, Gly354, Ala352, Val285 |

Note: These are example results for illustrative purposes.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a more dynamic and realistic view of the protein-ligand complex by simulating the movements of atoms over time.[3] This computationally intensive method can be used to assess the stability of the docked pose and to refine the binding mode.

Caption: A typical workflow for setting up and running a molecular dynamics simulation.

Protocol 5: Protein-Ligand MD Simulation with GROMACS

-

System Preparation:

-

Generate a topology file for the protein-ligand complex using a suitable force field (e.g., CHARMM36).

-

Place the complex in a periodic box of water molecules.

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: Perform a steepest descent and then a conjugate gradient energy minimization to remove any steric clashes.

-

Equilibration:

-

Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

-

Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

-

Production Run: Run the main MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to allow the system to reach equilibrium and to sample relevant conformational changes.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

-

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential kinase inhibitor. By systematically applying a range of computational techniques, from rapid pharmacophore screening to rigorous molecular dynamics simulations, researchers can efficiently prioritize compounds for further experimental validation. The successful application of this workflow can significantly reduce the time and cost associated with early-stage drug discovery.

The insights gained from these in silico studies, such as predicted binding modes and key intermolecular interactions, can guide the rational design of more potent and selective analogs of this compound. Future work should focus on the experimental validation of the top-ranked kinase targets through in vitro kinase assays and subsequent cell-based assays to confirm the biological activity of this promising compound.

References

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

Understanding the structure-activity relationship (SAR) of 5-arylpyrimidin-2-amines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Arylpyrimidin-2-amines

Foreword: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence stems from its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to form multiple hydrogen bonds, which enhances binding affinity and pharmacokinetic profiles.[2] This guide delves into a specific, highly versatile subclass: the 5-arylpyrimidin-2-amines. This scaffold has emerged as a cornerstone in the development of targeted therapies, particularly as kinase inhibitors for oncology and inflammatory diseases.[3][4][5] Our focus will be to dissect the intricate relationship between the chemical structure of these molecules and their biological activity, providing a framework for rational drug design and optimization.

The 5-Arylpyrimidin-2-amine Core: A Structural Overview

The fundamental architecture of a 5-arylpyrimidin-2-amine consists of a central pyrimidine ring substituted with an amino group at the C2 position and an aryl (or heteroaryl) moiety at the C5 position. This arrangement provides a rigid framework with three key regions for chemical modification, each profoundly influencing the molecule's pharmacological profile. Understanding the role of each position is paramount for optimizing potency, selectivity, and drug-like properties.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 5-(p-Tolyl)pyrimidin-2-amine

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[2][3] The reaction's robustness, mild conditions, and the commercial availability and low toxicity of its boronic acid reagents contribute to its widespread adoption.[4]

This application note provides a detailed protocol for the synthesis of 5-(p-Tolyl)pyrimidin-2-amine, a valuable building block in drug discovery. The pyrimidine-2-amine scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other targeted therapies.[5] The strategic introduction of a p-tolyl group at the 5-position can significantly modulate the pharmacological properties of the parent molecule.[5]

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 5-bromopyrimidin-2-amine with p-tolylboronic acid. The C-Br bond at the 5-position of the pyrimidine ring is susceptible to oxidative addition by a palladium(0) catalyst, making it an excellent substrate for this transformation.[6]

Figure 1: General reaction scheme for the synthesis of this compound.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 5-bromopyrimidin-2-amine, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7][10]

-

Transmetalation: The organoborane (p-tolylboronic acid) is activated by a base, typically an inorganic carbonate or phosphate, to form a more nucleophilic boronate species.[2][4] This boronate then transfers the p-tolyl group to the Pd(II) complex, displacing the halide.[8]

-

Reductive Elimination: The two organic ligands on the palladium complex (the pyrimidinyl and tolyl groups) couple to form the desired product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific scale and purity requirements of the final product.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| 5-Bromopyrimidin-2-amine | C₄H₄BrN₃ | 174.00 | 1.0 | 1.0 |

| p-Tolylboronic acid | C₇H₉BO₂ | 135.96 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - |

| Deionized Water | H₂O | 18.02 | - | - |

Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidin-2-amine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water to the flask to achieve a final concentration of approximately 0.1 M with respect to the 5-bromopyrimidin-2-amine.

-

Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is of high quality and has not been exposed to air for extended periods. Consider using a pre-catalyst. |

| Insufficiently degassed solvents | Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles. | |

| Poor quality base | Use freshly ground, anhydrous potassium carbonate. Consider alternative bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11] | |

| Formation of homocoupling byproduct | Presence of oxygen | Maintain a strict inert atmosphere throughout the reaction setup and duration.[9] |

| Premature degradation of boronic acid | Add the boronic acid in portions or use a more stable boronic ester derivative. | |

| Difficulty in purification | Co-elution of product and byproducts | Optimize the column chromatography conditions, including the choice of solvent system and silica gel. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and medicinal chemistry. Careful attention to the quality of reagents, exclusion of oxygen, and optimization of reaction parameters will ensure a successful and high-yielding synthesis of this valuable building block.

References

- 1. nbinno.com [nbinno.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of 2-Aminopyrimidines via Buchwald-Hartwig Amination

Introduction: The Significance of 2-Aminopyrimidines and the Power of C-N Cross-Coupling

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development. This privileged heterocyclic motif is a key structural component in a vast array of biologically active compounds, including kinase inhibitors, anti-fungal agents, and treatments for prion diseases.[1] A notable example is Imatinib, a highly selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia, which features a substituted 2-aminopyrimidine core.[1]

Historically, the synthesis of N-aryl-2-aminopyrimidines was often achieved through the condensation of substituted guanidines with enones.[1] However, this approach is limited by the commercial availability and synthetic accessibility of the required guanidine starting materials.[1] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the construction of C-N bonds, offering a versatile and highly efficient alternative for the synthesis of these valuable compounds.[2][3][4][5] This reaction allows for the direct coupling of an amine with an aryl halide or pseudohalide, providing a powerful tool for building molecular complexity with broad functional group tolerance.[2][3]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of 2-aminopyrimidines, detailing the underlying mechanism, critical reaction parameters, and step-by-step protocols for successful implementation in a research and development setting.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

The generally accepted catalytic cycle consists of three key steps:

-

Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the 2-halopyrimidine (e.g., 2-chloro- or 2-bromopyrimidine). This step forms a palladium(II) intermediate.[2][6][7] The reactivity of the aryl halide in this step generally follows the order: I > Br > Cl.[8] However, with the development of modern, sterically hindered and electron-rich phosphine ligands, even the less reactive but more cost-effective 2-chloropyrimidines can be efficiently coupled.[9][10]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.[2][11] The choice of base is critical and will be discussed in detail later.

-

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the 2-aminopyrimidine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][3][6]

Figure 1. A simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Parameters: A Guide to Rational Optimization

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key parameters. The interplay between the palladium source, ligand, base, solvent, and reaction temperature dictates the efficiency, yield, and substrate scope of the transformation.

Palladium Precatalyst and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine ligand is paramount for a successful coupling. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, the ligand plays a crucial role in stabilizing the palladium catalyst, facilitating oxidative addition, and promoting reductive elimination.[9]

For the amination of electron-deficient heteroaryl halides like 2-chloropyrimidines, sterically hindered and electron-rich biarylphosphine ligands are often the ligands of choice.[9] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition step.

| Ligand | Structure | Key Features & Applications |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A versatile and highly active ligand for a broad range of aryl and heteroaryl halides, including chlorides.[9][12] |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for the coupling of secondary amines.[9][13] |

| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Excellent for the monoarylation of primary amines and coupling with aryl mesylates.[3][9] |

| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A bidentate ligand that has been successfully employed for the amination of 2-aminopyrimidines.[1][14] |

The Crucial Role of the Base

The base is essential for the deprotonation of the amine coordinated to the palladium center, which is a key step in the catalytic cycle.[11] The choice of base is highly dependent on the pKa of the amine, the solvent, and the functional group tolerance of the substrates.

-

Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases that are effective for a wide range of substrates.[8][15] However, their high basicity can be incompatible with sensitive functional groups like esters and nitro groups.[3]

-

Weaker Inorganic Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are preferred.[8][15] While these bases offer broader functional group tolerance, they may require higher reaction temperatures or longer reaction times.[3]

The solubility of the base in the reaction solvent is a critical but often overlooked factor.[15] Poor solubility can lead to low reaction rates and incomplete conversions. For instance, Cs₂CO₃ exhibits good solubility in many organic solvents, making it a popular choice.[8]

Solvent and Temperature Considerations

The choice of solvent influences the solubility of the reactants and the base, as well as the stability of the catalytic species.[11][16]

-

Aprotic Polar Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents for Buchwald-Hartwig aminations.[15][17] Toluene is often a good starting point due to its ability to dissolve a wide range of substrates and its relatively high boiling point, which allows for elevated reaction temperatures.[15]

-

Greener Alternatives: In an effort to develop more sustainable synthetic methods, greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction.[15] Aqueous micellar conditions have also been reported for certain Buchwald-Hartwig aminations.[17][18]

The reaction temperature typically ranges from 80 to 120 °C. For less reactive substrates, such as aryl chlorides, higher temperatures are often necessary to drive the reaction to completion.[12] Microwave irradiation can be a valuable tool to accelerate the reaction, often leading to significantly reduced reaction times.[12]

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of the reaction conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, may be necessary for specific substrate combinations.

General Procedure for the Buchwald-Hartwig Amination of 2-Chloropyrimidine

This procedure is a representative example for the coupling of a 2-chloropyrimidine with a primary or secondary amine using a biarylphosphine ligand.

Figure 2. A general experimental workflow for the Buchwald-Hartwig amination.

Materials:

-

2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

-

Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base.

-

Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

In a separate vial, dissolve the 2-chloropyrimidine and the amine in the anhydrous, degassed solvent.

-

Using a syringe, add the solution of the 2-chloropyrimidine and amine to the reaction vial containing the catalyst system.

-

Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyrimidine.

Example Protocol: Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine

The following protocol has been adapted from a literature procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[1][14]

Materials:

-

2-Amino-4-(pyridin-3-yl)pyrimidine (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv)

-

Xantphos (0.1 equiv)

-

Sodium tert-butoxide (1.5 equiv)

-

Toluene (anhydrous)

Procedure:

-

A mixture of 2-amino-4-(pyridin-3-yl)pyrimidine, the corresponding aryl bromide, dichlorobis(triphenylphosphine)palladium(II), Xantphos, and sodium tert-butoxide in anhydrous toluene is heated at reflux under a nitrogen atmosphere.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the target N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.[1]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents and solvents. Consider using a pre-activated catalyst. |

| Poorly soluble base | Switch to a more soluble base (e.g., Cs₂CO₃ in certain solvents) or a different solvent system.[8][15] | |

| Inappropriate ligand | Screen a panel of ligands, particularly electron-rich, bulky biarylphosphine ligands for challenging substrates like 2-chloropyrimidines.[9] | |

| Formation of Side Products | Hydrodehalogenation of the starting material | This can be a competitive pathway, especially with primary amines.[2] Optimize the ligand and base combination. |

| Homocoupling of the aryl halide | This may indicate issues with catalyst stability or reaction conditions. Adjusting the temperature or catalyst loading may help. | |

| Decomposition of Starting Material | Base-sensitive functional groups | Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[3][8][15] |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-aminopyrimidines, offering a broad substrate scope and functional group tolerance that surpasses traditional synthetic methods. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent enables researchers to rationally design and optimize reaction conditions for the efficient synthesis of these important heterocyclic compounds. The protocols and guidelines presented herein provide a solid foundation for the successful application of this powerful transformation in both academic and industrial research settings.

References

- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. research.rug.nl [research.rug.nl]

- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 5-(p-Tolyl)pyrimidin-2-amine via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-(p-Tolyl)pyrimidin-2-amine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The methodology centers on automated flash column chromatography, a robust technique for achieving high purity on a preparative scale.[2] We will delve into the rationale behind stationary phase selection, mobile phase optimization, and the critical parameters that ensure a reproducible, efficient separation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for isolating this and structurally similar aminopyrimidine compounds.

Introduction: The Significance of Purifying this compound